molecular formula C9H18O2Si B14310519 Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane CAS No. 113201-33-5

Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane

Cat. No.: B14310519
CAS No.: 113201-33-5
M. Wt: 186.32 g/mol
InChI Key: WNTTYHTXCYRMIA-UHFFFAOYSA-N
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Description

Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane is an organosilicon compound with a unique structure that includes a cyclopropyl group and an allyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane can be synthesized through the reaction of chlorotrimethylsilane with allyl magnesium bromide . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

ClSi(CH3)3+CH2=CHCH2MgBr(CH3)3SiOCH2CH=CH2+MgBrCl\text{ClSi(CH}_3\text{)}_3 + \text{CH}_2\text{=CHCH}_2\text{MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{SiOCH}_2\text{CH=CH}_2 + \text{MgBrCl} ClSi(CH3​)3​+CH2​=CHCH2​MgBr→(CH3​)3​SiOCH2​CH=CH2​+MgBrCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

    Substitution: The allyl ether moiety can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can react with the allyl ether group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce saturated silanes.

Scientific Research Applications

Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane exerts its effects involves the formation of stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

113201-33-5

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

trimethyl-(1-prop-2-enoxycyclopropyl)oxysilane

InChI

InChI=1S/C9H18O2Si/c1-5-8-10-9(6-7-9)11-12(2,3)4/h5H,1,6-8H2,2-4H3

InChI Key

WNTTYHTXCYRMIA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CC1)OCC=C

Origin of Product

United States

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